molecular formula C14H23BN2O4 B3026809 (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid CAS No. 1131735-94-8

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Cat. No.: B3026809
CAS No.: 1131735-94-8
M. Wt: 294.16
InChI Key: ANZPBKCEGYLFFT-UHFFFAOYSA-N
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Description

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with diisopropylcarbamoyl and ethoxy groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of this compound, also known as [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in various areas of organic chemistry .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This occurs through the SM coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex . The new bond formed is a crucial component in the synthesis of various organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling process . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound may perform well under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Diisopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with diisopropylcarbamoyl chloride under basic conditions to introduce the diisopropylcarbamoyl group.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the pyridine ring or the carbamoyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid group makes this compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

    Coupling: Palladium catalysts, base (e.g., potassium carbonate), aryl or vinyl halides.

Major Products:

    Oxidation: Boronic esters, borates.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

    Coupling: Biaryl or bialkyl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostics: Utilized in the development of diagnostic tools and assays.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

    (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: Lacks the ethoxy group, leading to different reactivity and applications.

    (4-(Diisopropylcarbamoyl)-2-methoxypyridin-3-yl)boronic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

    (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronate ester: An ester derivative with different stability and reactivity.

Uniqueness: The presence of both diisopropylcarbamoyl and ethoxy groups in (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid provides a unique combination of steric and electronic effects, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance in the field of organic chemistry.

Properties

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZPBKCEGYLFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732015
Record name {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131735-94-8
Record name {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N,N′,N′-tetramethylethylenediamine (7.46 ml, 49.4 mmol) in THF (105 ml) at −78° C., sec-butyl lithium (35.3 ml, 49.4 mmol, 1.4 M in cyclohexane) was added. 2-Ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) in THF (10 mL) was added slowly over 5 min. After 15 min, trimethyl borate (11.23 ml, 101 mmol) was added and after an additional 30 min, the mixture was allowed to warm to 0° C. To this mixture, aqueous ammonium chloride (saturated, 35 mL) and hydrochloric acid (1 M, 140 mL) were added. The reaction mixture was then allowed to warm to room temperature. After 1 h, the aqueous layer was extracted with CH2Cl2 (140 mL). The organic extract was then washed with aqueous sodium hydroxide (1M, 2×120 mL). The combined aqueous extracts were washed with CH2Cl2 (100 mL), acidified with hydrochloric acid (12 M), and extracted with CH2Cl2 (2×120 mL). The combined organic extracts were washed with brine (100 mL), dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound as a white solid.
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
2-Ethoxy-N,N-diisopropylisonicotinamide
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.23 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
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Reactant of Route 6
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

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